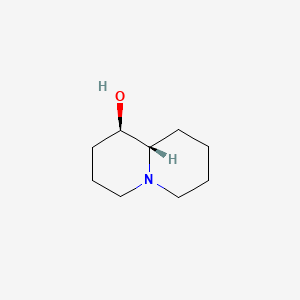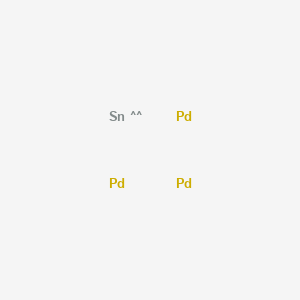
Cobalt;germanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cobalt germanium can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of cobalt with germanium at elevated temperatures. For instance, cobalt and germanium can react at temperatures as low as 220°C to form cobalt germanide phases such as CoGe and Co5Ge3 .
Industrial Production Methods: In industrial settings, cobalt germanium is often produced using techniques such as sputtering and molecular beam epitaxy. These methods allow for precise control over the composition and thickness of the cobalt germanium layers, making them suitable for use in semiconductor devices .
化学反応の分析
Types of Reactions: Cobalt germanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt germanium can react with oxygen to form cobalt oxide and germanium oxide .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt germanium include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cobalt germanium include cobalt oxide, germanium oxide, and various cobalt germanide phases. These products are of interest due to their unique electrical and thermal properties .
科学的研究の応用
Cobalt germanium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, cobalt germanium is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cobalt germanium nanoparticles are being explored for their potential use in drug delivery systems and imaging techniques . In industry, cobalt germanium is used in the production of semiconductor devices, such as transistors and diodes, due to its excellent electrical properties .
作用機序
The mechanism by which cobalt germanium exerts its effects is primarily related to its ability to form stable and conductive interfaces with other materials. This is particularly important in semiconductor devices, where cobalt germanium is used to create low-resistance contacts with germanium and silicon germanium substrates . The molecular targets and pathways involved in these processes include the formation of Schottky barriers and the reduction of interface resistivity .
類似化合物との比較
Comparison with Other Similar Compounds: Cobalt germanium can be compared to other similar compounds, such as cobalt silicide and nickel germanide. While all these compounds are used in semiconductor technology, cobalt germanium is unique due to its ability to form stable and low-resistance contacts with germanium substrates .
List of Similar Compounds:- Cobalt silicide
- Nickel germanide
- Titanium germanide
These compounds share some similarities with cobalt germanium but differ in their specific properties and applications .
特性
分子式 |
CoGe |
|---|---|
分子量 |
131.56 g/mol |
IUPAC名 |
cobalt;germanium |
InChI |
InChI=1S/Co.Ge |
InChIキー |
DDHRUTNUHBNAHW-UHFFFAOYSA-N |
正規SMILES |
[Co].[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


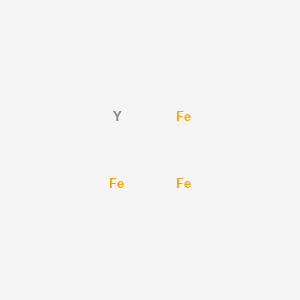
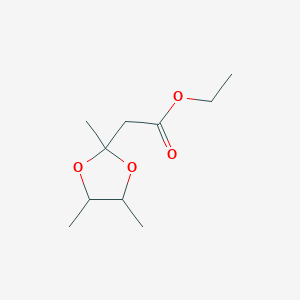
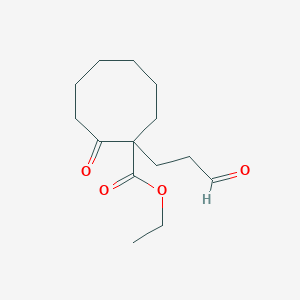

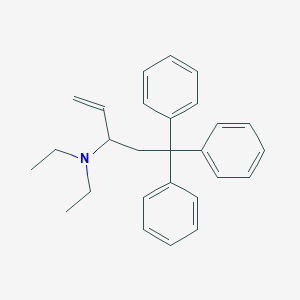
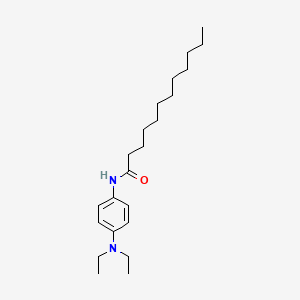

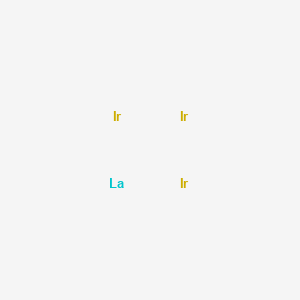
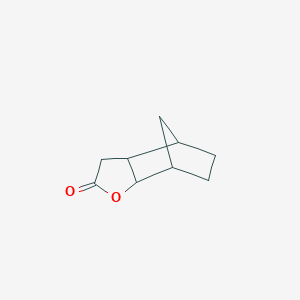
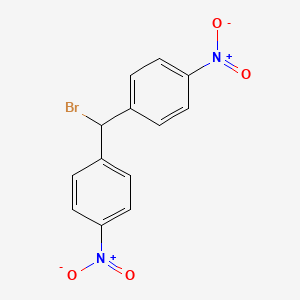
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
